1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole

Medicinal Chemistry Synthetic Chemistry Procurement Specification

1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole (CAS 1209633-46-4) is a chloroalkyl-substituted 1,2,4-triazole derivative with the molecular formula C5H8ClN3 and a molecular weight of 145.59 g/mol. This compound is primarily supplied as a research chemical and custom synthesis intermediate, available either as the free base (CAS 1209633-46-4) or as its hydrochloride salt (CAS 1609403-28-2, C5H9Cl2N3, MW 182.05 g/mol).

Molecular Formula C5H8ClN3
Molecular Weight 145.59
CAS No. 1209633-46-4
Cat. No. B597326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole
CAS1209633-46-4
Synonyms1-(2-chloro-1-methylethyl)-1H-1,2,4-triazole(SALTDATA: HCl)
Molecular FormulaC5H8ClN3
Molecular Weight145.59
Structural Identifiers
SMILESCC(CCl)N1C=NC=N1
InChIInChI=1S/C5H8ClN3/c1-5(2-6)9-4-7-3-8-9/h3-5H,2H2,1H3
InChIKeyDKFXRWPMECFQJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole CAS 1209633-46-4: Procurement Specifications and Core Identity for Research Supply


1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole (CAS 1209633-46-4) is a chloroalkyl-substituted 1,2,4-triazole derivative with the molecular formula C5H8ClN3 and a molecular weight of 145.59 g/mol . This compound is primarily supplied as a research chemical and custom synthesis intermediate, available either as the free base (CAS 1209633-46-4) or as its hydrochloride salt (CAS 1609403-28-2, C5H9Cl2N3, MW 182.05 g/mol) . The 1,2,4-triazole core is a privileged scaffold in agrochemical and pharmaceutical research, with the chloroalkyl side chain serving as a versatile functional handle for further derivatization [1].

Why Generic 1,2,4-Triazole Analogs Cannot Substitute for 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole in Critical Research Applications


Indiscriminate substitution among 1,2,4-triazole derivatives poses significant risk to experimental reproducibility and synthetic route integrity. The specific chloroalkyl substitution pattern on the 1-position of the triazole ring directly determines reactivity, steric accessibility, and downstream derivatization potential [1]. More critically, the compound 1-(1-chloropropan-2-yl)-1H-1,2,4-triazole contains a chiral center at the C2 position of the propan-2-yl chain, which is absent in simpler analogs such as 1-(2-chloroethyl)-1H-1,2,4-triazole . For applications requiring stereochemical fidelity or where the free base versus hydrochloride salt form dictates solubility and reaction compatibility, generic replacement with a structurally similar but stereochemically or formulationally distinct analog will yield non-comparable experimental outcomes . The following evidence quantifies these specific points of differentiation.

Quantitative Differentiation Evidence: 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole Versus Closest Analogs


Free Base vs. Hydrochloride Salt: Physical Form Drives Solubility and Reaction Compatibility Differentiation

The target compound (CAS 1209633-46-4) exists as the free base (MW 145.59 g/mol), while the majority of commercially supplied and literature-described analogs, including the direct comparator 1-(2-chloro-1-methylethyl)-1H-1,2,4-triazole hydrochloride (CAS 1609403-28-2), are provided exclusively as the hydrochloride salt (MW 182.05 g/mol) . This represents a mass difference of 36.46 g/mol (HCl equivalent) and fundamentally alters the compound's physical state, solubility profile, and suitability for reactions incompatible with protic or nucleophilic counterions .

Medicinal Chemistry Synthetic Chemistry Procurement Specification

Chiral Center at C2: Stereochemical Differentiation from Achiral 1-Substituted Triazole Analogs

The target compound possesses a stereogenic center at the C2 position of the 1-chloropropan-2-yl side chain, generating two enantiomers (R- and S-configurations) . In contrast, the most common procurement alternative, 1-(2-chloroethyl)-1H-1,2,4-triazole (CAS 57613-54-6), is achiral with no stereogenic center. For reference, chiral 1-(β-arylalkyl)-1H-1,2,4-triazole derivatives have demonstrated enantioselective fungicidal activity in agricultural applications, with one enantiomer exhibiting up to 2- to 10-fold higher potency than its antipode [1].

Asymmetric Synthesis Chiral Resolution Structure-Activity Relationship

Rotatable Bond Count and Molecular Flexibility: Differentiating from Constrained Triazole Scaffolds

The 1-chloropropan-2-yl substituent introduces two rotatable bonds (C1–C2 and C–Cl), conferring conformational flexibility to the molecule. This contrasts with more rigid 1,2,4-triazole analogs such as 1-phenyl-1H-1,2,4-triazole or fused triazolothiadiazines, which possess fewer or zero rotatable bonds and consequently reduced conformational entropy [1]. QSAR studies on 1,2,4-triazole derivatives have established that molecular connectivity and flexibility parameters contribute significantly to predicted biological activity, with models showing that rotatable bond count influences pIC50 predictions in SGLT2 inhibitor screening [2].

Molecular Modeling Drug Design QSAR

Chloroalkyl Leaving Group Potential: Reactivity Differentiation from Non-Halogenated Triazole Building Blocks

The terminal primary chloride (CH2Cl) on the side chain provides a reactive handle for nucleophilic substitution (SN2) chemistry, enabling further derivatization via displacement with amines, thiols, alkoxides, or other nucleophiles. This reactivity distinguishes the compound from non-halogenated 1,2,4-triazole building blocks such as 1-methyl-1H-1,2,4-triazole or 1-ethyl-1H-1,2,4-triazole, which lack a leaving group and are terminal synthetic endpoints rather than versatile intermediates [1]. The compound has been characterized as a 'versatile intermediate in the synthesis of various heterocyclic compounds, agrochemicals, and pharmaceuticals' specifically due to this chloroalkyl functionality .

Synthetic Intermediate Nucleophilic Substitution Building Block

High-Value Application Scenarios for 1-(1-Chloropropan-2-yl)-1H-1,2,4-triazole Based on Quantified Differentiation Evidence


Synthetic Route Development Requiring Anhydrous or Base-Sensitive Reaction Conditions

When designing synthetic routes that involve strong bases (e.g., LDA, NaH, Grignard reagents) or moisture-sensitive catalysts, the free base form (MW 145.59 g/mol) of 1-(1-chloropropan-2-yl)-1H-1,2,4-triazole is the appropriate procurement choice over the hydrochloride salt (MW 182.05 g/mol). The absence of the HCl counterion eliminates the risk of acid-base side reactions and avoids the introduction of adventitious water during neutralization steps, ensuring stoichiometric precision and reproducible yields in multi-step sequences .

Enantioselective Synthesis and Chiral SAR Studies of Triazole-Containing Bioactive Molecules

The presence of a chiral center at the C2 position of the propan-2-yl side chain makes this compound a valuable scaffold for investigating stereochemistry-dependent biological activity. While supplied as a racemate unless otherwise specified, the compound can serve as a starting point for chiral resolution studies or asymmetric synthesis optimization. Class-level evidence from structurally related chiral 1-(β-arylalkyl)-1H-1,2,4-triazole derivatives demonstrates that enantiomeric potency can differ by 2- to 10-fold in fungicidal and bactericidal assays, underscoring the importance of stereochemical control in lead optimization programs .

Diversifiable Intermediate for Heterocyclic Library Synthesis via SN2 Displacement

The primary alkyl chloride functionality provides a reactive handle for nucleophilic substitution, enabling the generation of diverse compound libraries through derivatization at the side chain terminus. This contrasts with non-halogenated 1-alkyl-1,2,4-triazole analogs, which lack a leaving group and cannot be further functionalized without additional activation. Researchers engaged in medicinal chemistry hit-to-lead optimization or agrochemical scaffold diversification can leverage this reactivity to explore a wider chemical space while maintaining the privileged 1,2,4-triazole core .

Molecular Modeling and Conformational Analysis Studies of Flexible Triazole Ligands

With two rotatable bonds in the side chain, this compound offers greater conformational entropy than rigid triazole analogs such as 1-phenyl-1H-1,2,4-triazole or fused triazolothiadiazine systems (0–1 rotatable bonds). QSAR models have demonstrated that rotatable bond count contributes meaningfully to predicted pIC50 values in triazole-based inhibitor screening, making this compound a suitable probe for exploring conformational effects on target binding. It is particularly well-suited for molecular docking studies where ligand flexibility is a key parameter .

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